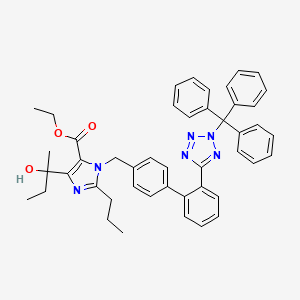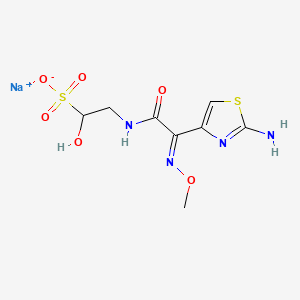
T 2588G Sodium Bisulfite adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of T 2588G Sodium Bisulfite adduct involves the reaction of the parent compound with sodium bisulfite. The synthetic route typically includes the formation of the bisulfite adduct through the addition of sodium metabisulfite to the parent compound in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired adduct . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
T 2588G Sodium Bisulfite adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
T 2588G Sodium Bisulfite adduct has several scientific research applications, including:
Chemistry: It is used as a reference material for the analysis of cephalosporin impurities.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research on the compound includes its potential use in developing new antibiotics and understanding the mechanisms of existing ones.
Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods
Wirkmechanismus
The mechanism of action of T 2588G Sodium Bisulfite adduct involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of bacterial cell wall synthesis, similar to other cephalosporins, resulting in antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
T 2588G Sodium Bisulfite adduct can be compared with other similar compounds, such as:
Cefepime: A cephalosporin antibiotic with a similar structure and mechanism of action.
Cefpiramide: Another cephalosporin with comparable antibacterial properties.
Cefpodoxime Proxetil: A cephalosporin used for treating bacterial infections. The uniqueness of this compound lies in its specific structure and its use as an impurity reference material, which distinguishes it from other cephalosporins .
Eigenschaften
Molekularformel |
C8H11N4NaO6S2 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
sodium;2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C8H12N4O6S2.Na/c1-18-12-6(4-3-19-8(9)11-4)7(14)10-2-5(13)20(15,16)17;/h3,5,13H,2H2,1H3,(H2,9,11)(H,10,14)(H,15,16,17);/q;+1/p-1/b12-6+; |
InChI-Schlüssel |
AMBBMGHAIKICBU-WXIWBVQFSA-M |
Isomerische SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
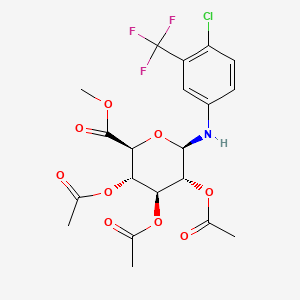
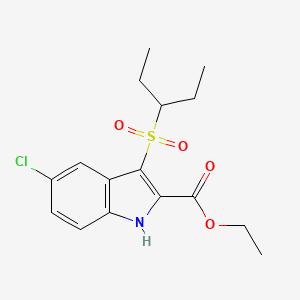
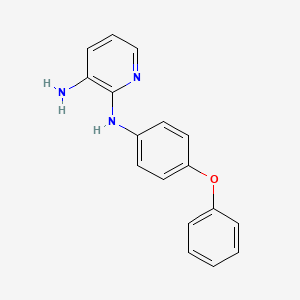

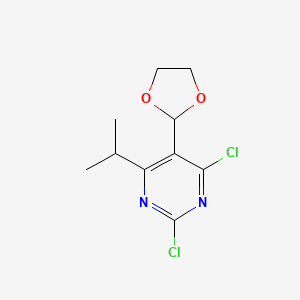
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
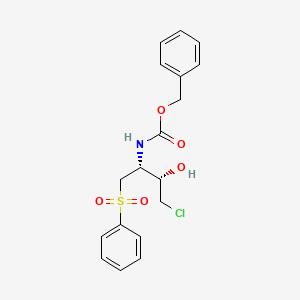
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
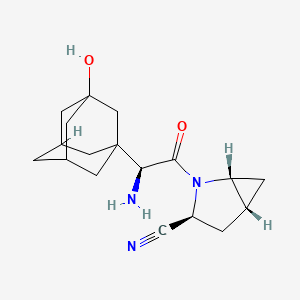
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
